molecular formula C9H8F3NO3 B3248044 2,3,5-Trifluoro-L-tyrosine CAS No. 182756-60-1

2,3,5-Trifluoro-L-tyrosine

Cat. No.: B3248044
CAS No.: 182756-60-1
M. Wt: 235.16 g/mol
InChI Key: AUJOGVIKYBGMRE-YFKPBYRVSA-N
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Description

2,3,5-Trifluoro-L-tyrosine is a fluorinated derivative of the canonical amino acid L-tyrosine. Its structure features three fluorine atoms substituted at the 2-, 3-, and 5-positions of the aromatic phenyl ring (Figure 1). This modification significantly alters its physicochemical properties, including electron density, redox behavior, and interactions with biological systems. Fluorination at these positions enhances stability against enzymatic degradation and modulates its electrochemical activity, making it valuable in studies of radical-mediated processes and enzyme inhibition .

Molecular Formula: C₉H₇F₃NO₃ Average Mass: 253.15 g/mol (monoisotopic mass: 253.036 g/mol) .

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,5-trifluoro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-4-1-3(2-5(13)9(15)16)6(11)7(12)8(4)14/h1,5,14H,2,13H2,(H,15,16)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJOGVIKYBGMRE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1F)O)F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20775501
Record name 2,3,5-Trifluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20775501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182756-60-1
Record name 2,3,5-Trifluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20775501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-L-tyrosine typically involves the introduction of fluorine atoms into the tyrosine molecule. One common method is the direct fluorination of L-tyrosine using electrophilic fluorinating agents. Another approach involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various derivatives with modified functional groups.

Scientific Research Applications

2,3,5-Trifluoro-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-L-tyrosine involves its interaction with specific molecular targetsFor example, fluorinated tyrosine derivatives can target enzymes like tyrosine kinases, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Fluorinated Tyrosines

Fluorinated tyrosine derivatives are widely studied for their electronic and biochemical properties. Below is a comparative analysis of 2,3,5-Trifluoro-L-tyrosine with key analogues:

Table 1: Structural and Electrochemical Comparison
Compound Name Substituents Molecular Formula Electrode Potential (E°' at pH 7.4) Key Applications/Findings
This compound 2-F, 3-F, 5-F C₉H₇F₃NO₃ Lower than L-tyrosine Radical stabilization studies; enzyme inhibition .
2,3-Difluoro-L-tyrosine 2-F, 3-F C₉H₈F₂NO₃ Lower than L-tyrosine Comparative redox studies; protein engineering .
2,3,5,6-Tetrafluoro-L-tyrosine 2-F, 3-F, 5-F, 6-F C₉H₆F₄NO₃ Not reported Enhanced metabolic stability; structural biology probes .
3-Nitro-L-tyrosine 3-NO₂ C₉H₁₀N₂O₅ Higher than L-tyrosine Biomarker for oxidative stress; redox signaling studies .
3,5-Diiodo-L-tyrosine 3-I, 5-I C₉H₉I₂NO₃ Not applicable Thyroid hormone precursor (T3/T4 synthesis) .
2-Fluoro-5-hydroxy-L-tyrosine (6-fluoro-L-dopa) 2-F, 5-OH C₉H₁₀FNO₄ Not reported Dopamine analog; neurological research .

Key Findings from Comparative Studies

The position and number of fluorine atoms influence redox properties. Difluoro and trifluoro derivatives show progressive stabilization of radical species compared to mono- or non-fluorinated analogues .

Enzyme Inhibition: The trifluoro substitution in this compound enhances its ability to inhibit tyrosine hydroxylase and other oxidoreductases, attributed to steric hindrance and electronic effects .

Stability and Metabolism :

  • Fluorination increases resistance to enzymatic dehalogenation compared to iodinated or brominated tyrosines. For instance, this compound is more stable in vivo than 3-Nitro-L-tyrosine, which undergoes rapid nitration/nitrosylation .

Biological Activity

2,3,5-Trifluoro-L-tyrosine (TFY) is a fluorinated derivative of the amino acid tyrosine, notable for its unique chemical structure that incorporates three fluorine atoms. This modification significantly enhances its biological activity and stability compared to non-fluorinated counterparts. The presence of fluorine atoms alters the compound's interactions with enzymes and receptors, making it a valuable tool in biochemical research and potential therapeutic applications.

The introduction of fluorine into organic molecules can lead to increased lipophilicity and metabolic stability. The specific arrangement of the fluorine atoms in TFY contributes to its distinct reactivity and binding properties. This section summarizes the key chemical characteristics of TFY:

PropertyDescription
Molecular FormulaC9H8F3N1O3
Molecular Weight221.16 g/mol
SolubilitySoluble in organic solvents; limited in water
StabilityEnhanced stability due to fluorination

The biological activity of TFY is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. Fluorinated amino acids like TFY can modulate enzyme activity, influencing cellular signaling and metabolic processes. Notably, TFY has been shown to affect tyrosine kinases, which are crucial in cell signaling pathways related to growth and differentiation.

Biological Activity Studies

Research has demonstrated several biological activities associated with TFY, including:

  • Enzyme Modulation : TFY has been shown to inhibit certain tyrosine kinases, impacting downstream signaling pathways that regulate cell proliferation and survival .
  • Antioxidant Properties : The compound exhibits radical scavenging activity due to the presence of phenolic moieties, which can mitigate oxidative stress in cellular environments .
  • Neurotransmitter Regulation : Studies indicate that TFY influences neurotransmitter metabolism by altering the levels of key metabolites such as dopamine and serotonin .

Case Study 1: Enzyme Inhibition

A study investigated the effects of TFY on tyrosine hydroxylase (TH), an enzyme critical for dopamine synthesis. Results showed that TFY inhibited TH activity, leading to decreased dopamine production in model organisms. This suggests potential implications for neurological conditions where dopamine levels are disrupted.

Case Study 2: Antioxidant Effects

In a controlled experiment using Saccharomyces cerevisiae as a model organism, TFY was administered to assess its antioxidant capacity. The results indicated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, highlighting its potential as a protective agent against oxidative stress .

Comparison with Related Compounds

TFY can be compared with other fluorinated tyrosine derivatives to understand its unique properties and applications:

CompoundNumber of FluorinesBiological Activity
3-Fluoro-L-tyrosine1Moderate enzyme inhibition
3,5-Difluoro-L-tyrosine2Enhanced antioxidant properties
This compound 3 Strong enzyme modulation & antioxidant

Applications in Research and Medicine

The unique properties of TFY make it suitable for various applications:

  • Protein Engineering : Incorporating TFY into proteins allows researchers to study the effects of fluorination on protein structure and function.
  • Drug Development : Due to its enhanced stability and bioactivity, TFY is being explored as a scaffold for developing novel therapeutic agents targeting diseases related to tyrosine metabolism.
  • Material Science : The compound's stability may also lend itself to applications in creating advanced materials with specific functional properties .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the redox properties of 2,3,5-Trifluoro-L-tyrosine, and how do they compare to unmodified tyrosine?

  • Methodological Answer : Cyclic voltammetry (CV) and pulse radiolysis are primary techniques for determining redox potentials. CV measures electron transfer kinetics by applying a voltage sweep to the compound in solution, while pulse radiolysis generates transient radicals to study their stability. For this compound, CV reveals a lower electrode potential (E°′) compared to unmodified tyrosine due to fluorine's electron-withdrawing effects stabilizing the radical intermediate. Fluorination at positions 2, 3, and 5 reduces the radical's oxidation propensity, as shown in studies comparing N-acetylated derivatives .

Q. How does fluorination at positions 2, 3, and 5 affect tyrosine's solubility in aqueous buffers, and what protocols optimize its use in enzymatic assays?

  • Methodological Answer : Fluorination increases hydrophobicity, reducing aqueous solubility. To mitigate this, dissolve this compound in dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) before adding to buffered solutions (e.g., phosphate buffer, pH 7.4). Sonication or gentle heating (≤40°C) aids dissolution. For enzyme assays (e.g., tyrosine phosphatases), maintain low organic solvent concentrations to avoid denaturation. Pre-test solvent compatibility with control reactions .

Q. What spectroscopic techniques are used to confirm the purity and structure of synthesized this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms fluorine substitution patterns and stereochemistry. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) assesses purity. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight. For example, ¹⁹F NMR peaks for this compound appear as distinct singlets in deuterated solvents like DMSO-d₆ .

Advanced Research Questions

Q. How does this compound's fluorination pattern influence its recognition by tyrosine kinases or phosphatases compared to mono- or di-fluorinated analogs?

  • Methodological Answer : Fluorine's steric and electronic effects alter binding kinetics. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for kinases (e.g., Src) or phosphatases (e.g., PTP1B). Competitive inhibition assays with fluorogenic substrates (e.g., p-nitrophenyl phosphate) quantify IC₅₀ values. Studies show that trifluorination reduces substrate activity in PTPs due to steric hindrance and disrupted hydrogen bonding, unlike 3,5-difluoro derivatives .

Q. What synthetic strategies improve the yield of this compound while minimizing racemization?

  • Methodological Answer : Opt for solid-phase peptide synthesis (SPPS) with Fmoc-protected trifluorotyrosine derivatives to preserve chirality. Alternatively, direct electrophilic fluorination of L-tyrosine using Selectfluor™ in acidic conditions (pH 3–4) at 0–4°C minimizes racemization. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient). Yields >60% are achievable with optimized reaction times (≤2 hr) .

Q. How do computational models explain the thermodynamic stability of the this compound radical compared to non-fluorinated tyrosine?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show that fluorine's inductive effects delocalize the radical electron via mesomeric stabilization across the aromatic ring. This lowers the radical’s Gibbs free energy (ΔG), making it more stable but less reactive. Comparative studies with 3-nitrotyrosine highlight fluorine’s unique role in balancing radical stability and redox activity .

Q. What experimental controls are critical when studying this compound in cell culture to distinguish its effects from endogenous tyrosine?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ³H) to track uptake and incorporation into proteins. Include controls with:

  • Unmodified tyrosine to baseline endogenous activity.
  • Fluorinated analogs (e.g., 3,5-difluoro-L-tyrosine) to isolate position-specific effects.
  • Competitive inhibitors (e.g., orthovanadate for phosphatases) to confirm target specificity. Ensure media lacks competing tyrosine sources .

Data Contradiction & Validation

Q. How can researchers reconcile discrepancies in reported enzyme inhibition constants (Ki) for this compound across studies?

  • Methodological Answer : Variability often arises from buffer conditions (e.g., ionic strength, divalent cations) or enzyme sources (recombinant vs. native). Standardize assays using:

  • Identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).
  • Enzyme pre-treated with reducing agents to maintain active-site cysteine/thiol integrity.
  • Internal standards (e.g., para-nitrophenol for phosphatases) to normalize activity measurements. Meta-analysis of kinetic data using tools like Prism or R can identify outlier conditions .

Research Design Considerations

Q. What statistical approaches are recommended for dose-response studies involving this compound in biological systems?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For high-throughput screens, apply Z-factor validation to ensure assay robustness. Power analysis (α = 0.05, β = 0.2) determines sample size. Replicate experiments ≥3 times to account for biological variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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